molecular formula C4H2BrIN2 B048921 5-Bromo-2-iodopyrimidine CAS No. 183438-24-6

5-Bromo-2-iodopyrimidine

Cat. No.: B048921
CAS No.: 183438-24-6
M. Wt: 284.88 g/mol
InChI Key: ZEZKXPQIDURFKA-UHFFFAOYSA-N
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Description

5-Bromo-2-iodopyrimidine (5-BI-2) is a heterocyclic compound that has been used for a variety of applications in scientific research. It is a member of the pyrimidine family, and is composed of a five-membered ring with two nitrogen atoms and three carbon atoms. 5-BI-2 is a colorless solid that is soluble in methanol, ethanol, and water. It is a versatile compound that can be used for a variety of applications, such as in vivo and in vitro research, drug design, and biochemical research.

Scientific Research Applications

  • It serves as a useful intermediate for efficient convergent syntheses of substituted pyrimidine compounds using selective palladium-catalyzed cross-coupling reactions. This process aids in the synthesis of complex organic compounds (Goodby, Hird, Lewis, & Toyne, 1996).

  • 5-Bromo-2-iodopyrimidine is used in the synthesis of 5-bromopyridyl-2-magnesium chloride, a key intermediate in the preparation of Lonafarnib, a potent anticancer agent. The synthesis is achieved using an iodo-magnesium exchange reaction (Song et al., 2004).

  • This compound has shown effectiveness in inhibiting plaque formation of DNA-containing viruses like vaccinia and herpes simplex, indicating its potential in antiviral therapies (Herrmann, 1961).

  • Microwave-assisted palladium-catalyzed C-C coupling and nucleophilic aromatic substitution of hydrogen in 5-bromopyrimidine can produce 5-(het)aryl substituted pyrimidines. These compounds have been analyzed using X-ray crystallography, which is critical for understanding their molecular structures (Verbitskiy et al., 2013).

  • It is instrumental in the syntheses of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines. These are used to prepare metal-complexing molecular rods, which have applications in materials science and nanotechnology (Schwab, Fleischer, & Michl, 2002).

  • Oligodeoxynucleotides containing 5-iodouracil, 5-bromocytidine, and 5-iodocytidine, which are derivatives of this compound, have been shown to exhibit promising base-pairing properties and potential applications in DNA sequencing (Ferrer et al., 1997).

  • 5-Vinylpyrimidine nucleoside analogs, related to this compound, demonstrate potential as highly potent and selective inhibitors of herpes simplex virus type 1 and varicella-zoster virus, showing promise for clinical use against these infections (De Clercq & Walker, 1984).

Safety and Hazards

5-Bromo-2-iodopyrimidine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

5-Bromo-2-iodopyrimidine has been used to synthesize 5,5′-dibromo-2,2′-bipyrimidine and O,O′-dimethyl hyrtinadine A . It has also been used as an intermediate in the synthesis of various other compounds, indicating its potential for further applications in chemical synthesis .

Properties

IUPAC Name

5-bromo-2-iodopyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrIN2/c5-3-1-7-4(6)8-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZKXPQIDURFKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426513
Record name 5-Bromo-2-iodopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183438-24-6
Record name 5-Bromo-2-iodopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-iodopyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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